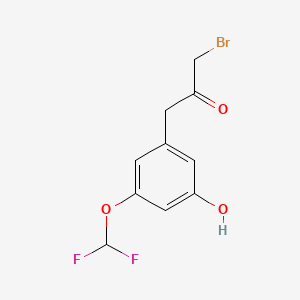

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H9BrF2O3 |

|---|---|

Molecular Weight |

295.08 g/mol |

IUPAC Name |

1-bromo-3-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrF2O3/c11-5-8(15)2-6-1-7(14)4-9(3-6)16-10(12)13/h1,3-4,10,14H,2,5H2 |

InChI Key |

VHBSNDSGGXMOHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)OC(F)F)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Functionalization and Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is typically introduced onto the aromatic ring via nucleophilic substitution or transition-metal catalyzed coupling reactions using appropriate difluoromethoxy precursors. Although direct literature on this exact compound is limited, analogous fluorinated aromatic compounds are prepared by:

- Nucleophilic aromatic substitution of activated halogenated phenols with difluoromethoxy reagents under controlled conditions.

- Transition-metal catalyzed coupling such as palladium-catalyzed cross-coupling of aryl halides with difluoromethoxy sources.

Hydroxyl Group Placement on Aromatic Ring

The hydroxy group at the 5-position of the phenyl ring can be introduced by:

- Selective demethylation of methoxy precursors using boron tribromide or similar reagents.

- Direct hydroxylation of aromatic rings via electrophilic substitution or oxidation methods.

Synthesis of the Bromopropan-2-one Side Chain

The 1-bromo-3-propan-2-one side chain is typically attached to the aromatic ring via alkylation or acylation methods:

- Halogenation of 3-hydroxypropan-2-one derivatives to introduce the bromine at the terminal position.

- Alpha-bromination of propiophenone derivatives to yield the bromopropan-2-one moiety.

Coupling of Aromatic Core with Bromopropan-2-one

The final assembly involves linking the functionalized aromatic ring with the bromopropan-2-one side chain, which can be achieved by:

- Nucleophilic substitution where the aromatic hydroxy or phenolate attacks a suitable bromopropan-2-one derivative.

- Cross-coupling reactions under palladium catalysis to form the carbon-carbon bond between the aromatic ring and the propan-2-one side chain.

Analytical and Purification Techniques

- Purification is typically performed by silica gel chromatography using ethyl acetate or hexane/ethyl acetate mixtures.

- Structural confirmation is done by Nuclear Magnetic Resonance spectroscopy (NMR), including ^1H and ^13C NMR, and mass spectrometry.

- Melting points and optical rotation data are also used for characterization.

Summary Table of Preparation Aspects

Chemical Reactions Analysis

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can facilitate its incorporation into biological systems. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The 5-hydroxyl group enables hydrogen bonding, enhancing aqueous solubility relative to non-hydroxylated analogs like the trifluoromethyl derivative .

- Halogen Diversity : Bromine’s intermediate electronegativity and size balance reactivity and stability, whereas iodine (in ) may confer distinct halogen-bonding interactions in crystal packing or biological systems.

2.3 Physicochemical Properties

- Purity and Stability : The trifluoromethyl analog () is commercially available at ≥95% purity but is listed as discontinued, suggesting stability or synthesis challenges. The hydroxyl group in the target compound may necessitate protection during synthesis to prevent oxidation .

- Melting Points: Hydroxyl and difluoromethoxy groups likely elevate melting points compared to non-polar analogs due to intermolecular hydrogen bonding and dipole interactions .

Biological Activity

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one, with the CAS number 1804189-96-5, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoromethoxy group, which contribute to its pharmacological properties. The following sections will delve into the biological activity of this compound, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Molecular Formula : C10H9BrF2O3

- Molecular Weight : 295.08 g/mol

- IUPAC Name : this compound

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on brominated phenolic compounds have shown their effectiveness against various cancer cell lines. The presence of the difluoromethoxy group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.

Case Study: Anticancer Activity

In a study focusing on brominated phenolic derivatives, it was found that such compounds could inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest. The combination of these compounds with conventional chemotherapeutics showed a synergistic effect, suggesting that this compound could be explored for similar applications .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with phenolic compounds. The hydroxyl group in the structure is known to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings

Studies have indicated that derivatives of phenolic compounds can reduce inflammation in animal models by modulating pathways such as NF-kB and COX-2 expression. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Antimicrobial Activity

The antimicrobial potential of phenolic compounds has been well-documented. The compound's structural features suggest it could possess antibacterial and antifungal activities.

Experimental Data

In vitro assays have shown that certain brominated phenolic compounds exhibit significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. Future studies should evaluate the specific antimicrobial efficacy of this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impacts on biological activity.

| Structural Feature | Modification Type | Biological Activity Impact |

|---|---|---|

| Bromine Substitution | Increased lipophilicity | Enhanced cell membrane penetration |

| Hydroxyl Group | Presence | Contributes to anti-inflammatory effects |

| Difluoromethoxy Group | Presence | Potentially increases cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one, and how can reaction intermediates be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. For example, bromination of a propan-2-one intermediate using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) may introduce the bromo group regioselectively. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the difluoromethoxy-hydroxyphenyl intermediate . Optimization of reaction time, temperature, and stoichiometry (e.g., molar ratios of NBS to substrate) should be validated by TLC and NMR monitoring.

Q. How can the purity and structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC/LC-MS : To assess purity (>95%) and detect byproducts. Use reverse-phase C18 columns with acetonitrile/water mobile phases and UV detection at 254 nm .

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., difluoromethoxy group at δ ~75 ppm in F NMR) and confirm the absence of unreacted starting materials .

- Elemental Analysis : Validate empirical formula consistency (CHBrFO) .

Q. What are the critical considerations for stabilizing the hydroxyl and difluoromethoxy groups during storage?

- Methodological Answer : Protect the phenolic hydroxyl group from oxidation by storing the compound under inert atmosphere (argon or nitrogen) at −20°C in amber vials. Use desiccants to prevent hydrolysis of the difluoromethoxy group. Stability should be monitored periodically via HPLC to detect degradation products like demethylated or dehalogenated derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density distribution. The bromine atom at the α-position to the ketone is highly electrophilic, making it susceptible to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be modeled using the polarizable continuum model (PCM) to predict reaction rates .

Q. What crystallographic strategies are suitable for resolving the three-dimensional structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite (SHELXT for solution, SHELXL for refinement) is recommended. Grow crystals via slow evaporation in a solvent system like dichloromethane/hexane. Key parameters include:

- Space group determination (e.g., monoclinic P2/n observed in similar brominated ketones ).

- Data collection : High-resolution (<1.0 Å) to resolve fluorine and bromine atoms.

- Twinned data handling : Use SHELXL’s TWIN and BASF commands for refinement .

Q. How can contradictory bioactivity data from different assays be reconciled?

- Methodological Answer : Cross-validate results using orthogonal assays. For example:

- If antimicrobial activity varies between MIC and time-kill assays, assess compound stability under assay conditions (pH, temperature) via LC-MS.

- Use isothermal titration calorimetry (ITC) to confirm binding interactions with target proteins, ruling out false positives from aggregation or redox activity .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvents : Use cyclodextrin-based formulations or PEG-400/water mixtures to enhance aqueous solubility.

- Salt formation : Explore sodium or potassium salts of the hydroxyl group.

- Prodrug design : Temporarily protect the hydroxyl group as an acetate ester, which is hydrolyzed in vivo .

Data Analysis and Mechanistic Studies

Q. How can isotopic labeling (e.g., O or F) elucidate metabolic pathways?

- Methodological Answer : Synthesize O-labeled analogs via acid-catalyzed exchange with H_2$$^{18}$O. Track metabolites using LC-MS/MS to identify hydroxylation or demethylation pathways. $^{19}F NMR (470 MHz) can monitor defluorination in hepatic microsomal assays .

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.